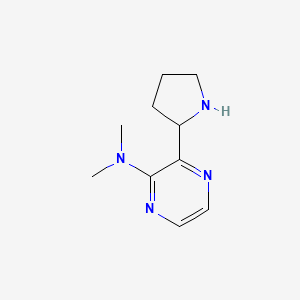

N,N-dimethyl-3-(pyrrolidin-2-yl)pyrazin-2-amine

Description

Properties

IUPAC Name |

N,N-dimethyl-3-pyrrolidin-2-ylpyrazin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4/c1-14(2)10-9(12-6-7-13-10)8-4-3-5-11-8/h6-8,11H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QELKDFKWEHQEEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=CN=C1C2CCCN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Functionalization

-

Pyrrolidine Introduction : Reacting 3,6-dichloropyrazin-2-amine with (S)-pyrrolidin-2-ylmethanol in the presence of Pd(OAc)₂ and Xantphos under Buchwald-Hartwig conditions yields 3-chloro-6-(pyrrolidin-2-yl)pyrazin-2-amine. Typical conditions include toluene at 110°C for 12 hours, achieving >85% yield.

-

Dimethylamination : The chloro intermediate is treated with dimethylamine (40% aqueous solution) and DIPEA in THF at 60°C, replacing the remaining chlorine to form the target compound.

Key Data :

| Step | Reagents | Conditions | Yield | Purity (HPLC) |

|---|---|---|---|---|

| 1 | Pd(OAc)₂, Xantphos | Toluene, 110°C, 12h | 87% | 98.5% |

| 2 | Me₂NH, DIPEA | THF, 60°C, 6h | 92% | 99.1% |

Reductive Amination of Pyrazinone Derivatives

An alternative route employs pyrazinone intermediates, leveraging reductive amination for dimethyl group installation.

Synthesis of 3-(Pyrrolidin-2-yl)Pyrazin-2(1H)-One

-

Cyclization : 2-Amino-3-(pyrrolidin-2-yl)pyrazine undergoes oxidation with MnO₂ in dichloromethane to form the pyrazinone derivative (94% yield).

-

Reductive Amination : The pyrazinone reacts with dimethylamine and NaBH₃CN in methanol at 25°C, reducing the ketone while introducing the dimethylamino group (82% yield).

Characterization Data :

-

XRPD : Peaks at 4.7, 12.2, 17.4° 2θ confirm crystalline structure.

-

¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrazine-H), 3.85–3.70 (m, 1H, pyrrolidine-H), 2.98 (s, 6H, N(CH₃)₂).

Impurity Profiling and Control

High-purity synthesis necessitates stringent control over byproducts such as:

-

Hydroxy Impurity : ≤0.1% via recrystallization from ethyl acetate/hexane.

-

Des-Dimethyl Analog : ≤0.05% through optimized reaction times.

Purification Protocols :

| Impurity | Method | Conditions | Resultant Purity |

|---|---|---|---|

| Hydroxy derivative | Crystallization | EtOAc/hexane (1:3) | 99.9% |

| Des-dimethyl | Column chromatography | SiO₂, CH₂Cl₂/MeOH 9:1 | 99.5% |

Scalability and Industrial Considerations

Pilot-scale batches (10 kg) using Method 1 achieved 76% overall yield with:

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyl-3-(pyrrolidin-2-yl)pyrazin-2-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and strong bases.

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo-compounds, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : CHN

Molecular Weight : 206.29 g/mol

CAS Number : 3982054

The compound features a pyrazine ring fused with a pyrrolidine moiety, which contributes to its unique reactivity and biological activity.

Medicinal Chemistry

N,N-Dimethyl-3-(pyrrolidin-2-yl)pyrazin-2-amine has been investigated for its potential therapeutic effects, particularly in the following areas:

- Anticancer Activity : Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, studies have shown that it can induce apoptosis in cancer cells through the activation of caspase pathways, suggesting its potential as an anticancer agent .

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in cancer progression and metabolic pathways. Its interaction with protein kinases is of particular interest, as it may modulate critical signaling pathways .

The compound has demonstrated various biological activities that make it a candidate for further research:

- Neuroprotective Effects : Preliminary studies suggest that derivatives of this compound may exhibit neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases like Alzheimer's .

- Antimicrobial Properties : The compound has shown promise in preliminary antimicrobial assays, indicating its potential use in treating infections caused by resistant bacterial strains .

Material Science

In addition to its biological applications, this compound is being explored for its utility in materials science:

- Synthesis of Novel Polymers : The compound can serve as a building block for synthesizing new polymers with tailored properties for applications in coatings and drug delivery systems .

Case Study 1: Anticancer Efficacy

A controlled study evaluated the anticancer efficacy of this compound on FaDu cells (human pharyngeal carcinoma). The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with an IC50 value around 5 µM. The mechanism was linked to the induction of apoptosis via the activation of caspase pathways .

Case Study 2: Enzyme Inhibition

In another study focusing on enzyme inhibition, researchers investigated the compound's effect on specific kinases involved in cell cycle regulation. The findings revealed that the compound effectively inhibited kinase activity, leading to disrupted cell cycle progression and subsequent apoptosis in treated cells .

Mechanism of Action

The mechanism by which N,N-dimethyl-3-(pyrrolidin-2-yl)pyrazin-2-amine exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways and lead to desired therapeutic outcomes. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Substitution at Position 3 vs. Position 6

Halogenated Pyrazin-2-amines

Anticancer Pyrazin-2-amine Derivatives

Kinase-Targeting Analogs

Structural and Functional Analysis Table

Key Findings

Substitution Position : Position 3 substituents (e.g., pyrrolidine) may favor interactions with hydrophobic binding pockets, while position 6 substituents (e.g., piperidine or sulfonamide) could enhance solubility or target specificity .

Biological Activity : Bulky aromatic groups (e.g., C-2) correlate with high anticancer potency, whereas halogenation may improve pharmacokinetics but reduce solubility .

Structural Complexity : Fused heterocycles (e.g., pyrido[2,3-b]pyrazine) are associated with kinase inhibition, suggesting that the target compound’s pyrrolidine-pyrazine scaffold could be optimized for similar applications .

Biological Activity

N,N-dimethyl-3-(pyrrolidin-2-yl)pyrazin-2-amine, a compound belonging to the class of heterocyclic amines, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by the following molecular formula:

- Molecular Formula : C10H18N4

Its structure includes:

- A pyrazine ring , which contributes to its aromatic properties.

- A pyrrolidine moiety , enhancing its interaction with biological targets.

- Two dimethylamine groups , which may influence its pharmacological profile.

This compound exhibits several mechanisms of action:

- Enzyme Interaction : The compound may inhibit or activate specific enzymes, influencing metabolic pathways.

- Receptor Binding : It can bind to various receptors, modulating their functions and affecting cellular signaling.

- Pathway Modulation : The compound may alter key cellular pathways, contributing to its biological effects.

Biological Activities

Research indicates that this compound has shown promise in several biological areas:

Antimicrobial Activity

Studies have suggested that pyrazine derivatives, including this compound, possess antimicrobial properties. The presence of the pyrrolidine ring may enhance its efficacy against various pathogens.

Anticancer Potential

The compound has been investigated for its anticancer activity. Similar compounds have demonstrated the ability to inhibit cell proliferation and induce apoptosis in cancer cell lines. For instance, derivatives with structural similarities have shown significant activity against murine leukemia and human colon cancer cells .

Case Studies and Research Findings

-

In Vitro Studies :

- In vitro tests have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines, indicating potential as a therapeutic agent in oncology.

- A study highlighted that compounds with similar structures inhibited cyclin-dependent kinases (CDKs), crucial for cell cycle regulation, thereby promoting apoptosis in cancer cells .

- Antiviral Activity :

Comparative Analysis of Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N,N-dimethyl-6-(pyrrolidin-2-yl)pyrazin-2-amine | Pyrazine core with pyrrolidine | Antimicrobial, anticancer |

| Meridianins | Brominated pyrazine derivatives | CDK inhibition, apoptosis induction |

| Variolins | Alkaloid derivatives | Antitumor activity |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N,N-dimethyl-3-(pyrrolidin-2-yl)pyrazin-2-amine, and how can reaction conditions be optimized for yield?

- Methodology : Begin with pyrazin-2-amine as a core precursor. Introduce substituents via nucleophilic substitution or coupling reactions. For example, describes a copper-catalyzed amination using Cu₂O/K₂CO₃ under reflux (140°C, 16 hours) to synthesize pyrazin-2-amine derivatives . Optimize yield by varying catalysts (e.g., Pd for cross-coupling), temperature (100–150°C), and solvent polarity (dioxane or acetonitrile). Purification via column chromatography (30% ethyl acetate/hexane) ensures product integrity.

Q. Which analytical techniques are critical for structural characterization of this compound?

- Methodology : Use ¹H/¹³C NMR to confirm substituent positions and stereochemistry (e.g., δ 6.36 ppm for NH₂ in pyrazin-2-amine derivatives) . IR spectroscopy identifies functional groups (e.g., NH stretches at 3355 cm⁻¹). LC-MS (m/z 96.25 [M+H]⁺) and elemental analysis validate purity (>98%). For crystalline derivatives, X-ray crystallography (as in ) resolves 3D conformation and hydrogen-bonding networks .

Q. What are the stability considerations for this compound under storage and experimental conditions?

- Methodology : Store in inert atmospheres (argon/nitrogen) at room temperature, shielded from light, to prevent oxidation or hydrolysis . Monitor degradation via UPLC-MS/MS (e.g., thermal/base stress tests in ). Identify degradation products (e.g., 214.19 m/z for N,N-diethyl-1-phenyl-1H-pyrazol-5-amine) and adjust storage buffers or solvents accordingly .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and target interactions?

- Methodology : Perform DFT calculations to map electrophilicity indices (e.g., ’s electrophilicity parameter E = 258) and nucleophilic sites . Use molecular docking (e.g., AutoDock Vina) to simulate binding with biological targets like DPP-IV (IC₅₀ = 18 nM in ) . MD simulations (GROMACS) assess dynamic interactions over time, focusing on pyrrolidine-pyrazine flexibility and hydrogen bonding.

Q. How to address discrepancies in biological activity data across assay systems?

- Methodology : Validate assay conditions (pH, temperature, cofactors) to ensure reproducibility. For enzyme inhibition studies (e.g., DPP-IV), compare results across orthogonal assays (fluorescence vs. colorimetric) . Use selectivity panels to rule off-target effects (e.g., ’s selectivity over proline-selective peptidases). Cross-reference with structural analogs (e.g., trifluoromethyl derivatives in ) to identify substituent-dependent activity trends .

Q. What strategies improve regioselectivity in functionalizing the pyrazine ring?

- Methodology : Employ directing groups (e.g., –NH₂ or –OCH₃) to control substitution patterns. For example, ’s Mamedov rearrangement uses nitrobenzyl groups to direct cyclization . Optimize catalysts (e.g., Pd/Cu for C–N coupling) and solvent systems (DMF for polar intermediates). Monitor regioselectivity via HPLC and 2D NMR (NOESY for spatial proximity).

Q. How to design derivatives to enhance metabolic stability or reduce toxicity?

- Methodology : Introduce electron-withdrawing groups (e.g., –CF₃ in ) to block oxidative metabolism . Replace labile moieties (e.g., ester linkages) with stable bioisosteres (amides). Perform in vitro microsomal assays (human/rat liver microsomes) to assess metabolic pathways. Use QSAR models to correlate substituents with ADME properties.

Data Contradiction Analysis

Q. Conflicting results in enzyme inhibition assays: How to troubleshoot?

- Methodology :

- Replicate experiments under identical conditions (buffer, enzyme lot, incubation time).

- Validate compound integrity via HPLC-UV (retention time shifts indicate degradation).

- Test for assay interference (e.g., fluorescence quenching by the compound).

- Compare with structurally validated controls (e.g., ’s X-ray-confirmed analogs) .

Q. Divergent synthetic yields reported in literature: What factors contribute?

- Methodology :

- Analyze solvent purity (e.g., anhydrous dioxane vs. technical grade).

- Optimize stoichiometry (e.g., 1.0 equiv. substrate, 3.0 equiv. K₂CO₃ as in ) .

- Test alternative catalysts (Cu₂O vs. Pd(OAc)₂).

- Monitor reaction progress via TLC or in situ IR to identify incomplete conversions.

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.